6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine
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Overview
Description
6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine is a chemical compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines. One common method includes reacting 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate to yield 6-chloro-2-methoxy-acridin-9-ylamine . This intermediate can then be further reacted with dimethylamine under controlled conditions to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form condensation products with suitable reactants.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Biology: The compound has been studied for its interactions with DNA and its potential as a fluorescent probe.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine involves its interaction with cellular components. It can intercalate into DNA, disrupting transcription and translation processes . This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . The compound’s effects are mediated through pathways such as the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6,9-Dichloro-2-methoxyacridine: A precursor in the synthesis of 6-Chloro-2-methoxy-N,N-dimethylacridin-9-amine.
9-Amino-6-chloro-2-methoxyacridine: Another derivative with similar structural properties.
N′-(6-Chloro-2-methoxy-acridin-9-yl)-heptylamine: A related compound used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential cytotoxic effects make it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
84904-04-1 |
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Molecular Formula |
C16H15ClN2O |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N,N-dimethylacridin-9-amine |
InChI |
InChI=1S/C16H15ClN2O/c1-19(2)16-12-6-4-10(17)8-15(12)18-14-7-5-11(20-3)9-13(14)16/h4-9H,1-3H3 |
InChI Key |
VTEXCHXYQCGFGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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